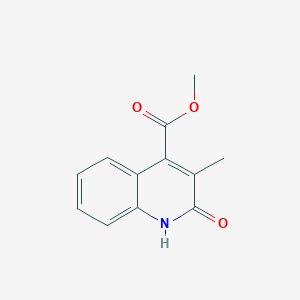

![molecular formula C19H22N2O4 B5658438 N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B5658438.png)

N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide involves intricate organic synthesis techniques, including acylation reactions, amide bond formation, and the use of specific catalysts or reagents to achieve the desired molecular architecture. The synthesis pathway generally emphasizes the functionalization of the benzamide core and the introduction of dimethoxy groups through controlled reactions. For example, the acid-catalyzed O, N-acyl migration presents a method for synthesizing benzamide derivatives, showcasing the complexity and precision required in chemical synthesis processes (Yamamoto et al., 1999).

Molecular Structure Analysis

The molecular structure of N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide reveals insights into its three-dimensional conformation, bond lengths, angles, and the overall geometry of the molecule. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide detailed information on the molecular geometry, highlighting the influence of substituents on the structural parameters and stability of the compound. Molecular modeling and computational chemistry play crucial roles in predicting and confirming the structural characteristics of such compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide participates in various chemical reactions, illustrating its reactivity and the influence of its functional groups on chemical behavior. Studies on its reactivity, including nucleophilic substitutions, electrophilic additions, and other reaction mechanisms, underscore the compound's utility in synthetic chemistry and the development of new materials or pharmaceuticals. The compound's ability to undergo specific transformations under defined conditions highlights its chemical versatility and potential applications (Elliott et al., 2016).

特性

IUPAC Name |

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-12(2)20-18(22)13-8-5-6-9-14(13)21-19(23)17-15(24-3)10-7-11-16(17)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFBDXVNNCUQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5658364.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658375.png)

![2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5658383.png)

![7-[(5-isoxazol-5-yl-2-methyl-3-thienyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5658416.png)

![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)

![3-{[3-(2-ethylphenoxy)azetidin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5658428.png)

![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)

![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)

![1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid](/img/structure/B5658465.png)

![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)

![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)